molecular formula C11H19NO3 B2904940 Tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate CAS No. 1824385-39-8

Tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B2904940
CAS No.: 1824385-39-8
M. Wt: 213.277
InChI Key: ZRPAKVJACBZIGJ-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate (CAS: 1824385-39-8) is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position, a ketone at the 4-position, and two methyl groups at the 3-position. This compound is widely utilized in pharmaceutical synthesis as a chiral building block due to its rigid, sterically hindered structure, which influences regio- and stereoselectivity in reactions . It is commercially available with a purity of 98% and is characterized by its stability under standard storage conditions .

Properties

IUPAC Name

tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8(13)11(4,5)7-12/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPAKVJACBZIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1=O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824385-39-8
Record name tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Physicochemical Properties

The structural variations among pyrrolidine derivatives significantly impact their chemical behavior and applications. Below is a comparative analysis of key analogues:

Compound Name (CAS) Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Applications References
Tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate (1824385-39-8) 3,3-dimethyl, 4-oxo, tert-butyl carbamate C12H21NO3 227.30 g/mol High steric hindrance; chiral intermediates in drug synthesis
Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate (120871-73-0) 3-allyl, 4-oxo, tert-butyl carbamate C12H19NO3 225.28 g/mol Allyl group enables cycloaddition/functionalization; lower steric hindrance
Tert-butyl 2-[(3-methoxy-3-oxopropyl)carbamoyl]pyrrolidine-1-carboxylate (1461705-43-0) 2-carbamoyl, 3-methoxypropyl chain C14H24N2O5 300.35 g/mol Enhanced solubility; potential for peptide coupling
(R,E)-5-Benzylidene-2-(4-methoxyphenyl)-3,3-dimethyl-4-oxopyrrolidine-1-carboxylate (N/A) 5-benzylidene, 2-aryl, 3,3-dimethyl C24H25NO4 391.46 g/mol High enantiomeric excess (96% ee); used in asymmetric catalysis
Trans-tert-butyl 3-(benzyloxycarbonylamino)-4-hydroxypyrrolidine-1-carboxylate (N/A) 3-amino, 4-hydroxy, benzyloxycarbonyl C18H26N2O5 350.41 g/mol Hydrogen-bonding capacity; intermediates in glycosidase inhibitors
Key Observations:

Steric Effects : The 3,3-dimethyl groups in the target compound impose significant steric hindrance, limiting nucleophilic attack at the 3-position compared to analogues like the 3-allyl derivative, which undergoes facile allylic oxidation or cycloaddition .

Electronic Effects: The 4-oxo group enhances electrophilicity, facilitating enolate formation. However, electron-withdrawing substituents (e.g., carbamoyl in ) further polarize the ring, altering reactivity in Michael additions.

Stereochemical Purity : Derivatives with aryl substituents (e.g., 5-benzylidene) exhibit high enantiomeric excess (96% ee) when synthesized via asymmetric catalysis, as confirmed by chiral HPLC .

Physicochemical and Spectroscopic Data

  • Solubility : The 3,3-dimethyl derivative is less soluble in polar solvents (e.g., water) compared to the hydroxyl- and carbamoyl-containing analogues due to reduced hydrogen-bonding capacity .
  • Spectroscopy : <sup>1</sup>H-NMR of the target compound shows characteristic singlet peaks for tert-butyl (δ 1.42 ppm) and methyl groups (δ 1.30 ppm), whereas the 5-benzylidene analogue displays aromatic protons at δ 7.2–7.4 ppm .

Research Findings and Trends

  • Asymmetric Synthesis : Phosphine-catalyzed cycloisomerization methods (e.g., for 5-benzylidene derivatives) achieve >95% enantioselectivity, highlighting the importance of chiral auxiliaries in pyrrolidine chemistry .
  • Crystallography : X-ray studies of tert-butyl pyrrolidine derivatives (e.g., tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate) reveal chair conformations in piperidine rings, aiding in rational drug design .

Biological Activity

Tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate (TBMDP) is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H19_{19}NO4_4
  • Molecular Weight : 229.28 g/mol
  • Structure : The compound features a pyrrolidine ring with tert-butyl and dimethyl substituents, which contribute to its unique properties.

TBMDP exhibits biological activity primarily through enzyme inhibition and modulation of biochemical pathways. Its mechanism involves:

  • Enzyme Inhibition : TBMDP can inhibit specific enzymes by binding to their active sites, blocking substrate access and thereby reducing enzyme activity. This is particularly relevant in the context of protein tyrosine kinases, which are crucial in cancer signaling pathways.

Biological Activities

Research indicates that TBMDP has several potential biological activities:

  • Anticancer Activity : TBMDP derivatives have been studied for their ability to inhibit protein tyrosine kinases, which play a significant role in tumor growth and proliferation. This inhibition can lead to reduced cell signaling associated with cancer progression.
  • Antimicrobial Properties : Preliminary studies suggest that TBMDP may exhibit antimicrobial activity, although specific assays are required to confirm these effects and elucidate the underlying mechanisms.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

Several case studies have highlighted the biological activity of TBMDP:

  • Study on Enzyme Inhibition : A study focused on TBMDP's interaction with protein tyrosine kinases demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Testing : In vitro assays conducted against various bacterial strains showed that TBMDP exhibited moderate antibacterial activity, warranting further investigation into its efficacy as an antimicrobial agent.

Comparative Analysis

To better understand TBMDP's unique properties, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
This compoundC12_{12}H19_{19}NO4_4Exhibits enzyme inhibition; potential anticancer properties
Tert-butyl 4-hydroxyprolineC10_{10}H17_{17}NO3_3Hydroxyl group; used in peptide synthesis
N-Boc-protected piperidine derivativesVariesCommonly used in peptide synthesis; different protective groups

Synthesis Pathways

The synthesis of TBMDP typically involves several steps:

  • Formation of the Pyrrolidine Ring : The initial step involves creating the pyrrolidine structure through cyclization reactions.
  • Introduction of Functional Groups : Subsequent steps involve adding tert-butyl and dimethyl groups to enhance biological activity.
  • Purification and Characterization : The final product is purified using standard organic chemistry techniques and characterized through NMR and mass spectrometry.

Q & A

Q. What are the common synthetic routes for tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves functionalization of a pyrrolidine ring via alkylation or acylation reactions. For example, tert-butyl esters are often introduced using Boc-protection strategies under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF). Key parameters include temperature control (0–25°C), inert atmospheres, and stoichiometric ratios of reagents like di-tert-butyl dicarbonate (Boc₂O) . Post-synthesis purification via column chromatography or crystallization is critical to isolate the product from byproducts such as unreacted starting materials or dimeric species .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are standard for verifying the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm for 1H^{1}\text{H}), and carbonyl signals (δ ~170 ppm for 13C^{13}\text{C}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na]⁺ at m/z 298.1784 for C₁₃H₂₁NO₃) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though challenges arise due to low melting points or hygroscopicity .

Q. What are the typical reactivity patterns of this compound in organic synthesis?

The tert-butyl ester acts as a protecting group for amines, while the 4-oxo group participates in nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄). The pyrrolidine ring can undergo functionalization at the 3-position via cross-coupling (Pd catalysis) or alkylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H^{1}\text{H}1H NMR) for derivatives of this compound?

Contradictions may arise from rotational isomers (e.g., tert-butyl group hindrance) or solvent effects. Solutions include:

  • Variable-temperature NMR to assess dynamic behavior.
  • DFT calculations to model conformers and predict splitting patterns .
  • 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What strategies optimize the compound’s crystallinity for X-ray diffraction studies?

  • Solvent Screening : Use mixed solvents (e.g., hexane/EtOAc) to induce slow crystallization.
  • Salt Formation : Co-crystallize with acids (e.g., HCl) to improve lattice stability.
  • Cryocooling : Mitrate disorder by flash-freezing crystals at 100 K during data collection .

Q. How do steric and electronic effects influence regioselectivity in reactions involving the pyrrolidine ring?

The 3,3-dimethyl groups impose steric hindrance, directing electrophiles to the less-substituted 5-position. Electronic effects from the 4-oxo group activate the α-position for nucleophilic attacks. Computational studies (e.g., Fukui indices) can predict reactivity hotspots .

Q. What methodologies are employed to study the compound’s interactions with biological targets (e.g., enzymes)?

  • Molecular Docking : Predict binding modes using software like AutoDock with protein structures (PDB ID).
  • Kinetic Assays : Measure inhibition constants (KiK_i) via fluorogenic substrates.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental 13C^{13}\text{C}13C NMR chemical shifts?

Discrepancies often stem from solvent polarity or crystal-packing effects. Mitigation steps:

  • Compare experimental data with computed shifts (e.g., using Gaussian at the B3LYP/6-31G* level).
  • Validate with DEPT-135 or HMBC to confirm carbon assignments .

Q. Why might synthetic yields vary significantly across reported protocols for this compound?

Variations arise from:

  • Impurity in Starting Materials : Use HPLC-grade reagents.
  • Oxygen/Moisture Sensitivity : Strict anhydrous conditions (Schlenk line).
  • Catalyst Loading : Optimize Pd catalyst (e.g., 5 mol% Pd(PPh₃)₄) for cross-coupling steps .

Methodological Recommendations

Challenge Solution Reference
Low crystallinityCo-crystallize with camphorsulfonic acid
Ambiguous NMR assignmentsUse 15N^{15}\text{N}-labeled analogs for HMBC
Side reactions in alkylationEmploy bulky bases (e.g., LDA) to deprotonate selectively

Key Structural and Reaction Data

Reaction Type Conditions Key Reagents Yield
Boc ProtectionTHF, 0°C, Boc₂O, DMAPNaH85–90%
Reductive AminationMeOH, NaBH₃CN, RTNH₄OAc70%
Suzuki CouplingDioxane, Pd(PPh₃)₄, Cs₂CO₃, 80°CAryl boronic acid65%

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